molecular formula C14H11N3O2 B11226410 2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol

2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol

Cat. No.: B11226410
M. Wt: 253.26 g/mol
InChI Key: VEWGEYARSOOEBT-OQLLNIDSSA-N
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Description

2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol is a chemical compound that belongs to the class of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol typically involves the condensation of a benzooxazole derivative with a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The phenolic group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzothiazol-2-yl-hydrazonomethyl)-phenol
  • 2-(Benzimidazol-2-yl-hydrazonomethyl)-phenol
  • 2-(Pyridyl-2-yl-hydrazonomethyl)-phenol

Uniqueness

2-(Benzooxazol-2-yl-hydrazonomethyl)-phenol is unique due to its specific structural features, such as the benzooxazole moiety, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C14H11N3O2/c18-12-7-3-1-5-10(12)9-15-17-14-16-11-6-2-4-8-13(11)19-14/h1-9,18H,(H,16,17)/b15-9+

InChI Key

VEWGEYARSOOEBT-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3O2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)O

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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